BenchChemオンラインストアへようこそ!

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide

Lipophilicity Drug-likeness Physicochemical properties

N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide (CAS 685837-31-4; molecular formula C₁₈H₂₄N₄O₄S; MW 392.47) is a synthetic sulfonamide derivative built on a benzamide core that links a 5-ethyl-1,3,4-oxadiazole moiety to a 2-ethylpiperidine-1-sulfonyl group. It belongs to a broader class of oxadiazole-containing sulfonamides that have been disclosed as matrix metalloproteinase (MMP) inhibitors with anticancer applications.

Molecular Formula C18H24N4O4S
Molecular Weight 392.47
CAS No. 685837-31-4
Cat. No. B2950990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide
CAS685837-31-4
Molecular FormulaC18H24N4O4S
Molecular Weight392.47
Structural Identifiers
SMILESCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC
InChIInChI=1S/C18H24N4O4S/c1-3-14-7-5-6-12-22(14)27(24,25)15-10-8-13(9-11-15)17(23)19-18-21-20-16(4-2)26-18/h8-11,14H,3-7,12H2,1-2H3,(H,19,21,23)
InChIKeyRIJJJZKJKCOUEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide (CAS 685837-31-4): Structural Identity and Comparator Landscape


N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide (CAS 685837-31-4; molecular formula C₁₈H₂₄N₄O₄S; MW 392.47) is a synthetic sulfonamide derivative built on a benzamide core that links a 5-ethyl-1,3,4-oxadiazole moiety to a 2-ethylpiperidine-1-sulfonyl group [1]. It belongs to a broader class of oxadiazole-containing sulfonamides that have been disclosed as matrix metalloproteinase (MMP) inhibitors with anticancer applications [2]. The closest commercially available structural analogs differ at the piperidine ring (unsubstituted piperidine, 2-methylpiperidine, 3-methylpiperidine), the oxadiazole C5 substituent (methyl vs. ethyl), or the sulfonamide architecture (open-chain sulfamoyl vs. cyclic piperidine sulfonyl), each of which alters key physicochemical and pharmacological properties.

Why N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide Cannot Be Replaced by Unsubstituted Piperidine or 2-Methyl Analogs


Within the 5-ethyl-1,3,4-oxadiazol-2-yl benzamide sulfonamide series, seemingly minor alterations to the piperidine ring produce measurable differences in lipophilicity, steric bulk, and conformational preference that are expected to affect membrane permeability, target binding, and metabolic stability. The 2-ethyl substituent on the piperidine ring increases computed XLogP3 by approximately 0.5–0.8 log units relative to the unsubstituted piperidine analog (CAS 850935-63-6; XLogP3 = 1.7) [1], and introduces a chiral center with distinct conformational constraints compared to the 3-methylpiperidine (CAS 685837-27-8) or open-chain sulfamoyl (CAS 685837-25-6) variants [2]. Substituting this compound with a close analog without quantitative justification risks altering the lipophilic efficiency, target engagement, and ADME profile of the experimental system.

Quantitative Differentiation Evidence for N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide (CAS 685837-31-4)


Enhanced Computed Lipophilicity (XLogP3) Versus the Unsubstituted Piperidine Analog

The 2-ethyl substitution on the piperidine ring increases computed lipophilicity compared to the unsubstituted piperidine analog. The unsubstituted analog (CAS 850935-63-6) has a reported XLogP3 of 1.7 [1]. The 2-methylpiperidine analog (CAS 685837-26-7) has a reported XLogP3 of 2.2 [2], representing a +0.5 log unit increase per added methylene. Extending to the 2-ethyl substituent (target compound), the XLogP3 is estimated at approximately 2.5–2.8 based on additive fragment contributions, representing a +0.8 to +1.1 log unit increase over the unsubstituted analog. This places the target compound in a more favorable lipophilicity range for passive membrane permeability while remaining within typical drug-like space (XLogP3 < 5).

Lipophilicity Drug-likeness Physicochemical properties

Conformational Restriction from Ortho-Substituted Piperidine Versus 3-Methylpiperidine and Open-Chain Sulfamoyl Analogs

The 2-ethyl substituent on the piperidine ring introduces a stereogenic center at the 2-position of the piperidine ring, creating a chiral compound with conformational constraints distinct from the 3-methylpiperidine analog (CAS 685837-27-8, substitution at the meta position) and the open-chain N-butyl-N-ethylsulfamoyl analog (CAS 685837-25-6) [1]. The ortho-substituted piperidine restricts rotational freedom around the N–S bond and biases the piperidine chair conformation, which can influence the spatial presentation of the sulfonyl oxygens for hydrogen-bonding interactions with target proteins. In contrast, the open-chain sulfamoyl analog (CAS 685837-25-6) lacks this conformational restriction entirely, despite sharing a similar XLogP3 (2.5) [2].

Conformational analysis Piperidine substitution Structure-activity relationships

Oxadiazole-Containing Sulfonamide Chemotype Validated as MMP Inhibitor Class with Anticancer Activity

The sulfonamide-oxadiazole chemotype encompassing the target compound has been explicitly claimed in patent literature as possessing matrix metalloproteinase (MMP) inhibitory activity with utility in cancer treatment. Shionogi & Co. patent WO2000063194A1 discloses sulfonamide derivatives having oxadiazole rings, where the general formula (I) encompasses compounds with an oxadiazole-linked benzamide bearing a sulfonyl-piperidine moiety, with R⁵ defined as an optionally substituted non-aromatic heterocyclic group including piperidine [1]. This patent family establishes the class-level biological relevance of the chemotype. The prior art WO99/04780 is cited as demonstrating MMP inhibitory activity for sulfonamide derivatives having an oxadiazole ring [2]. The target compound, with its 5-ethyl-1,3,4-oxadiazole and 2-ethylpiperidine-1-sulfonyl substitution, represents a specific embodiment within this validated pharmacophore.

Matrix metalloproteinase inhibition Anticancer Sulfonamide chemotype

Structurally Analogous 5-Ethyl-1,3,4-Oxadiazole Sulfamoyl Benzamide Exhibits Low Micromolar DHPS Inhibition

The structurally related compound 4-butyl(ethyl)sulfamoyl-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 685837-25-6), which shares the identical 5-ethyl-1,3,4-oxadiazol-2-yl benzamide core but replaces the 2-ethylpiperidine-1-sulfonyl group with an open-chain N-butyl-N-ethylsulfamoyl group, has been reported to exhibit low micromolar IC₅₀ against dihydropteroate synthase (DHPS) in in vitro studies [1]. DHPS is the established molecular target of the sulfonamide antibiotic class. The target compound (CAS 685837-31-4) retains the sulfonamide pharmacophore essential for DHPS engagement while presenting it in a conformationally distinct 2-ethylpiperidine scaffold. No direct DHPS or antibacterial activity data have been identified for CAS 685837-31-4 specifically; the evidence is cross-study comparable based on core scaffold conservation.

Antibacterial DHPS inhibition Sulfonamide target engagement

Computed Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile: Uniformity Across the Analog Series

Across the 5-ethyl-1,3,4-oxadiazol-2-yl benzamide sulfonamide series, the computed topological polar surface area (TPSA) is invariant at 114 Ų, and the hydrogen bond donor/acceptor counts remain constant (1 donor, 7 acceptors) regardless of piperidine substitution [1][2]. This uniformity means that differences in membrane permeability and CNS penetration potential within the series are driven predominantly by lipophilicity differences rather than changes in hydrogen-bonding capacity. With an estimated XLogP3 of 2.5–2.8, the target compound falls within the favorable CNS drug-likeness window (TPSA < 120 Ų combined with logP 2–4), whereas the unsubstituted piperidine analog (XLogP3 = 1.7) may exhibit comparatively lower blood-brain barrier permeability.

Drug-likeness Physicochemical uniformity CNS permeability

Oxadiazole-Piperidine-Sulfonamide Hybrid Scaffolds: General Antibacterial and Enzyme Inhibitory Potential from Published Series

A 2017 study on sulfonamide derivatives bearing a piperidine nucleus, incorporating sulfonamide, acetamide, and oxadiazole functionalities, reported the synthesis of compounds with diverse and improved pharmacological potential [1]. Separately, a 2022 publication on N-substituted sulfonyl amides incorporating the 1,3,4-oxadiazole structural motif reported that derivatives (compounds 6a–j) were determined to be highly potent inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), with Kᵢ values in the nanomolar to low micromolar range [2]. While neither study specifically evaluated CAS 685837-31-4, both establish that the 1,3,4-oxadiazole-sulfonamide-piperidine hybrid architecture is a productive scaffold for enzyme inhibition, supporting the rationale for procuring the target compound for broad enzyme inhibitor screening.

Antibacterial Enzyme inhibition Oxadiazole-piperidine hybrids

Recommended Research Applications for N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide Based on Quantitative Evidence


MMP Inhibitor Screening Cascades in Oncology Drug Discovery

The compound falls within the Markush claims of patent WO2000063194A1 for sulfonamide derivatives having oxadiazole rings as MMP inhibitors [1]. Its procurement is indicated for laboratories running MMP-2/MMP-9 inhibition assays where structure-activity exploration of the piperidine sulfonamide sub-series is desired. The 2-ethylpiperidine group provides a lipophilicity advantage (estimated XLogP3 ~2.5–2.8 vs. 1.7 for unsubstituted piperidine) that may improve cell permeability in tumor cell invasion assays.

Antibacterial DHPS Screening with Conformationally Constrained Sulfonamide Probe

Based on the low micromolar DHPS IC₅₀ reported for the structurally analogous 5-ethyl-1,3,4-oxadiazole sulfamoyl benzamide (CAS 685837-25-6) [1], this compound serves as a conformationally constrained analog for exploring the effect of cyclic versus open-chain sulfonamide presentation on DHPS binding. The 2-ethylpiperidine scaffold may confer differential bacterial cell wall penetration or metabolic stability compared to the open-chain comparator.

Broad Enzyme Inhibitor Screening (AChE, Carbonic Anhydrase, and Related Targets)

The 1,3,4-oxadiazole-sulfonamide-piperidine hybrid architecture has demonstrated nanomolar to low micromolar inhibitory activity against acetylcholinesterase and human carbonic anhydrase isoforms in published series [1]. Procuring CAS 685837-31-4 for broad-panel enzyme inhibitor screening is supported by this class-level evidence, with the 2-ethylpiperidine substituent offering a differentiated SAR vector compared to previously reported analogs with simpler piperidine substitution.

CNS-Targeted Probe Design Leveraging Favorable Physicochemical Profile

The compound's invariant TPSA (114 Ų) combined with its enhanced lipophilicity (XLogP3 estimated at 2.5–2.8) places it within the favorable CNS drug-likeness window (TPSA < 120 Ų; logP 2–4), distinguishing it from the less lipophilic unsubstituted piperidine analog (XLogP3 = 1.7) [1]. For neuroscience programs requiring blood-brain barrier penetration, CAS 685837-31-4 represents a rationally selected probe with a more favorable lipophilicity profile than the commercially available unsubstituted comparator.

Quote Request

Request a Quote for N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.